molecular formula C16H16N2O4S B2799137 N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide CAS No. 919033-71-9

N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No.: B2799137
CAS No.: 919033-71-9
M. Wt: 332.37
InChI Key: SMNRWNRPTQTMNF-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a chromene core, which is known for its diverse biological activities, and a sulfamoylphenyl group, which enhances its pharmacological properties.

Mechanism of Action

Target of Action

The compound N-(4-SULFAMOYLPHENYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE primarily targets Cyclooxygenase-2 (COX-2) and Carbonic Anhydrases (CAs) . COX-2 is an enzyme that plays a significant role in inflammation and pain, making it a common target for anti-inflammatory drugs . Carbonic Anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been shown to exhibit significant in vitro anti-inflammatory efficacy, leading to effective inhibition of COX enzymes . It also inhibits the activity of Carbonic Anhydrases, which are involved in various physiological and pathological processes .

Biochemical Pathways

The compound affects the arachidonic acid cascade , a biochemical pathway that leads to the formation of prostaglandins and leukotrienes, compounds that mediate inflammatory responses . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The inhibition of Carbonic Anhydrases disrupts the balance of carbon dioxide and bicarbonate in the body, which can affect various physiological processes .

Result of Action

The primary result of the compound’s action is the reduction of inflammation. It achieves this by inhibiting the activity of COX-2, thereby preventing the formation of prostaglandins that mediate inflammation . Additionally, by inhibiting Carbonic Anhydrases, it can potentially affect various physiological processes, although the specific molecular and cellular effects would depend on the particular Carbonic Anhydrase isoforms being inhibited .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the reaction of 4-sulfamoylphenylamine with 3,4-dihydro-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, green chemistry principles may be applied to minimize the use of hazardous solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrases.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is unique due to its chromene core, which imparts distinct biological activities and chemical reactivity. This makes it a versatile compound for various applications, distinguishing it from other sulfamoylphenyl derivatives .

Properties

IUPAC Name

N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c17-23(20,21)14-7-5-13(6-8-14)18-16(19)12-9-11-3-1-2-4-15(11)22-10-12/h1-8,12H,9-10H2,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNRWNRPTQTMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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